molecular formula C13H13F3N2Si B1522477 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile CAS No. 1221792-67-1

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile

Cat. No. B1522477
CAS RN: 1221792-67-1
M. Wt: 282.34 g/mol
InChI Key: IBTAKELRSAONNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile (abbreviated as 2-ATMSBC) is an organic compound, synthesized in the laboratory, with potential applications in a variety of scientific fields. The compound has a wide range of applications in research, including biochemistry, pharmacology, and drug delivery. In

Scientific Research Applications

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K) in studies of cancer cell proliferation and metastasis. It has also been used in studies of the interaction between proteins and small molecules, and as a tool for studying the structure and function of proteins. In addition, 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has been used as a fluorescent probe for the detection of specific biomolecules, and as a tool for the study of enzyme-catalyzed reactions.

Mechanism of Action

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile acts as an inhibitor of PI3K, an enzyme involved in the regulation of cell survival, proliferation, and metastasis. The compound binds to the active site of the enzyme and blocks its activity. In addition, 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has been shown to interact with proteins and small molecules, and to modulate their activity.
Biochemical and Physiological Effects
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has been shown to inhibit the activity of PI3K, and to modulate the activity of other proteins and small molecules. In addition, it has been shown to have anti-cancer effects, and to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile in laboratory experiments include its high efficiency and cost-effectiveness, and its mild and easily controlled reaction conditions. The limitations include its limited availability, and the fact that it is not suitable for use in vivo studies due to its potential toxicity.

Future Directions

The potential future directions for 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into the synthesis of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile, and into the development of more efficient and cost-effective synthesis methods, could be beneficial. Furthermore, further research into the potential applications of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile in drug delivery, and the development of novel delivery systems, could be beneficial.

properties

IUPAC Name

2-amino-5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2Si/c1-19(2,3)5-4-9-6-11(13(14,15)16)7-10(8-17)12(9)18/h6-7H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTAKELRSAONNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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